Cas no 882-36-0 (N-benzyl-3-oxobutanamide)

N-benzyl-3-oxobutanamide structure
N-benzyl-3-oxobutanamide structure
Nombre del producto:N-benzyl-3-oxobutanamide
Número CAS:882-36-0
MF:C11H13NO2
Megavatios:191.226423025131
MDL:MFCD00026260
CID:40190
PubChem ID:87558239

N-benzyl-3-oxobutanamide Propiedades químicas y físicas

Nombre e identificación

    • N-Benzyl-3-oxobutanamide
    • AAPCT
    • Pigment assistant YH160
    • Acetoaceticbenzylamide
    • N-Benzylacetoacetamide (AABA)
    • N-Benzylacetoacetamide
    • Benzyl Acetoacetic Amide
    • ACETOACETBENZYLAMIDE
    • ACETOACET-BENZYLAMINE
    • Acetoacetobenzylamide
    • benzyl acetoacetamide
    • N-(phenylmethyl)acetoacetamide
    • N-ACETOACETYLBENZYLAMINE
    • N-Benzyl-3-oxobutyramide
    • N-benzyl-acetoacetamide
    • Butanamide, 3-oxo-N-(phenylmethyl)-
    • N-Acetoacetabenzylamine
    • T6Y9L5W6QO
    • 3-oxo-N-benzylbutanamide
    • Acetoacetamide, N-benzyl-
    • NSC60240
    • N-Benzylacetoacetamid
    • Maybridge1_002517
    • DivK1c_001269
    • HMS548K09
    • KOHNUEXAOQRRPI-UHFFFAOYSA-N
    • Acetoacetamide, N-benzyl
    • 3-Oxo-N-(phenylmethyl)butanamide (ACI)
    • Acetoacetamide, N-benzyl- (7CI, 8CI)
    • NSC 60240
    • 882-36-0
    • NS00039248
    • AKOS000165151
    • UNII-T6Y9L5W6QO
    • MFCD00026260
    • STK523526
    • CS-W015848
    • B2808
    • CDS1_000229
    • AS-11420
    • SR-01000525562
    • NSC-60240
    • EINECS 212-928-5
    • SR-01000525562-1
    • SCHEMBL7126303
    • 3-OXO-N-(PHENYLMETHYL)BUTANAMIDE
    • DTXSID9061257
    • D77780
    • N-benzyl-3-oxobutanamide
    • MDL: MFCD00026260
    • Renchi: 1S/C11H13NO2/c1-9(13)7-11(14)12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14)
    • Clave inchi: KOHNUEXAOQRRPI-UHFFFAOYSA-N
    • Sonrisas: O=C(CC(C)=O)NCC1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 191.09500
  • Masa isotópica única: 191.095
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 4
  • Complejidad: 207
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: 8
  • Superficie del Polo topológico: 46.2
  • Xlogp3: 1.1
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: White prismatic crystalline powder
  • Denso: 1.0930
  • Punto de fusión: 101.0 to 105.0 deg-C
  • Punto de ebullición: 399.4 °C at 760 mmHg
  • Punto de inflamación: 399.4 °C at 760 mmHg
  • índice de refracción: 1.522
  • PSA: 46.17000
  • Logp: 1.67280
  • FEMA: 3108
  • Disolución: Not determined

N-benzyl-3-oxobutanamide Información de Seguridad

  • Instrucciones de Seguridad: S36/37/39; S26
  • Señalización de mercancías peligrosas: Xn
  • Términos de riesgo:R36/37/38; R22

N-benzyl-3-oxobutanamide Datos Aduaneros

  • Código HS:2924299090
  • Datos Aduaneros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-benzyl-3-oxobutanamide PrecioMás >>

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N-benzyl-3-oxobutanamide Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  3 h, rt
2.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  overnight, reflux
Referencia
Synthesis of α-Alkyl-β-Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases
Mendez-Sanchez, Daniel; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2706-2712

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 80 °C
Referencia
HFIP-mediated strategy towards β-oxo amides and subsequent Friedel-Craft type cyclization to 2-quinolinones using recyclable catalyst
Kabi, Arup K.; et al, Tetrahedron Letters, 2020, 61(46),

Synthetic Routes 3

Condiciones de reacción
1.1 Solvents: Polyethylene glycol ;  1.5 h, 120 °C
Referencia
Facile eco-friendly synthesis of novel chromeno[4,3-b]pyridine-2,5-diones and evaluation of their antimicrobial and antioxidant properties
Jaggavarapu, Satyanarayana Reddy; et al, Journal of Chemical Sciences (Bangalore, 2014, 126(1), 187-195

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 80 °C
Referencia
HFIP-mediated strategy towards β-oxo amides and subsequent Friedel-Craft type cyclization to 2-quinolinones using recyclable catalyst
Kabi, Arup K.; et al, Tetrahedron Letters, 2020, 61(46),

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Xylene ;  30 min, 145 °C
2.1 Solvents: Chloroform-d ;  0.5 h, 25 °C
Referencia
A Chemoselective Route to β-Enamino Esters and Thioesters
Xin, Dongyue; et al, Organic Letters, 2014, 16(8), 2108-2110

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Manganese(1+), [[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-… Solvents: Toluene
Referencia
Transesterification of β-keto esters catalyzed by transition metal complexes in a novel heterogeneous way
Kantam, M. Lakshmi; et al, Catalysis Letters, 1999, 62(1), 67-69

Synthetic Routes 7

Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ;  reflux
Referencia
2,2-Dimethyl-1,3-dioxane-4,6-dione - First Update to document cited in CA149:245849
Yonemitsu, Osamu; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: Triacylglycerol lipase Solvents: 1,4-Dioxane
Referencia
Chemoenzymic aminolysis and ammonolysis of β-ketoesters
Garcia, Maria Jesus; et al, Tetrahedron Letters, 1993, 34(38), 6141-2

Synthetic Routes 9

Condiciones de reacción
1.1 Catalysts: Methanol
Referencia
Radiation-controlled electroluminescence in triple-band emitting electroluminescent materials
Singh, Geeta; et al, Indian Journal of Physics, 1992, (3), 387-90

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  24 h, rt
2.1 Solvents: Acetonitrile ;  3 h, rt
3.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  overnight, reflux
Referencia
Synthesis of α-Alkyl-β-Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases
Mendez-Sanchez, Daniel; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2706-2712

Synthetic Routes 11

Condiciones de reacción
1.1 1 min, 178 °C
Referencia
An efficient and rapid synthesis of β-carboxamide derivatives, using 2,2-dimethyl-2H,4H-1,3-dioxin-4-ones, by microwave irradiation
Miriyala, Bruhaspathy; et al, Tetrahedron Letters, 2003, 44(43), 7957-7959

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 80 °C
Referencia
HFIP-mediated strategy towards β-oxo amides and subsequent Friedel-Craft type cyclization to 2-quinolinones using recyclable catalyst
Kabi, Arup K.; et al, Tetrahedron Letters, 2020, 61(46),

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Benzyltrimethylammonium hydroxide Solvents: Methanol
Referencia
Effects of coreagents on the reactions of alcohols with 6-methyl-1,3-oxazin-2,4(3H)-diones
Singh, Harjit; et al, Indian Journal of Chemistry, 1992, (7), 387-90

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  24 h, rt
1.2 Solvents: Acetonitrile ;  3 h, rt
1.3 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  overnight, reflux
Referencia
Synthesis of α-Alkyl-β-Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases
Mendez-Sanchez, Daniel; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2706-2712

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Tetrahydrofuran ;  24 h, reflux
Referencia
Mild and high-yielding synthesis of β-keto esters and β-ketoamides
Sridharan, Vellaisamy; et al, Synthesis, 2010, (6), 1053-1057

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Zirconocene, dichloride Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referencia
New transformations from a 3-silyloxy-2-aza-1,3-diene: consecutive Zr-mediated retro-Brook rearrangement and reactions with electrophiles
Gandon, Vincent; et al, Tetrahedron, 2000, 56(26), 4467-4472

Synthetic Routes 17

Condiciones de reacción
1.1 Catalysts: Benzyltrimethylammonium hydroxide ,  Potassium thiocyanate Solvents: Methanol
Referencia
Anion-induced reactions of primary alcohols at C-6 of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones: formation of N-alkyl-3-alkoxybuten-2-amides
Singh, Harjit; et al, Indian Journal of Chemistry, 1989, (11), 950-1

Synthetic Routes 18

Condiciones de reacción
1.1 Catalysts: Benzyltrimethylammonium hydroxide ,  Potassium thiocyanate Solvents: Ethanol
Referencia
Anion-induced reactions of primary alcohols at C-6 of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones: formation of N-alkyl-3-alkoxybuten-2-amides
Singh, Harjit; et al, Indian Journal of Chemistry, 1989, (11), 950-1

Synthetic Routes 19

Condiciones de reacción
1.1 Solvents: Chloroform-d ;  0.5 h, 25 °C
Referencia
A Chemoselective Route to β-Enamino Esters and Thioesters
Xin, Dongyue; et al, Organic Letters, 2014, 16(8), 2108-2110

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  overnight, reflux
Referencia
Synthesis of α-Alkyl-β-Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases
Mendez-Sanchez, Daniel; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2706-2712

Synthetic Routes 21

Condiciones de reacción
1.1 Catalysts: Benzyltrimethylammonium hydroxide ,  Potassium thiocyanate Solvents: 1-Butanol
Referencia
Anion-induced reactions of primary alcohols at C-6 of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones: formation of N-alkyl-3-alkoxybuten-2-amides
Singh, Harjit; et al, Indian Journal of Chemistry, 1989, (11), 950-1

N-benzyl-3-oxobutanamide Raw materials

N-benzyl-3-oxobutanamide Preparation Products

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